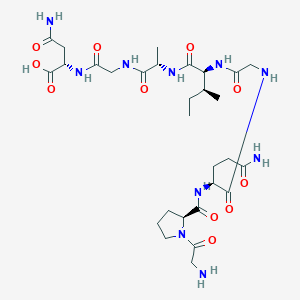
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine is a peptide compound composed of eight amino acids: glycine, proline, glutamine, isoleucine, alanine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, proline, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamine, glycine, isoleucine, alanine, glycine, and asparagine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Amino acid substitutions are typically performed during the synthesis process using activated amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore reduced forms of amino acids.
Scientific Research Applications
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide’s properties make it useful in the development of biomaterials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the peptide has been shown to modulate oxidative stress, acetylcholine depletion, and apoptotic cell death . These effects are mediated through its interaction with enzymes such as acetylcholinesterase and secretases, as well as its influence on oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: This compound is similar in structure but lacks some of the amino acids present in Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine.
Glycyl-L-prolyl-L-glutaminylglycyl-L-prolyl-L-glutaminylglycyl-L-prolyl: Another related peptide with a different sequence of amino acids.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from other similar peptides.
Properties
CAS No. |
915717-27-0 |
|---|---|
Molecular Formula |
C29H48N10O11 |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H48N10O11/c1-4-14(2)24(28(48)35-15(3)25(45)33-12-21(42)36-17(29(49)50)10-20(32)41)38-22(43)13-34-26(46)16(7-8-19(31)40)37-27(47)18-6-5-9-39(18)23(44)11-30/h14-18,24H,4-13,30H2,1-3H3,(H2,31,40)(H2,32,41)(H,33,45)(H,34,46)(H,35,48)(H,36,42)(H,37,47)(H,38,43)(H,49,50)/t14-,15-,16-,17-,18-,24-/m0/s1 |
InChI Key |
LIKUWVLGGAZJRB-ABVYEGLVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


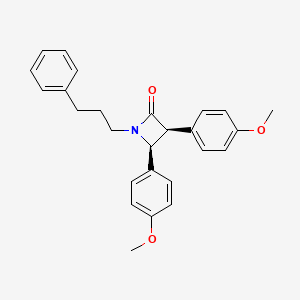
![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)
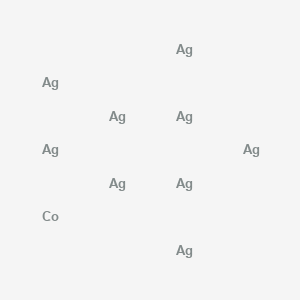

![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
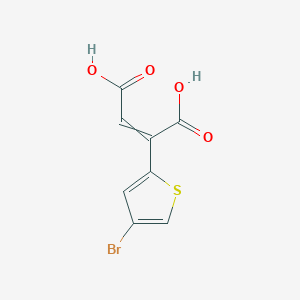
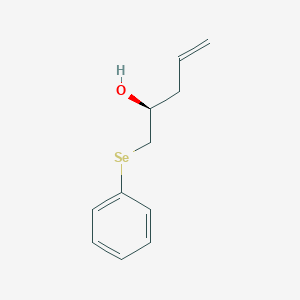
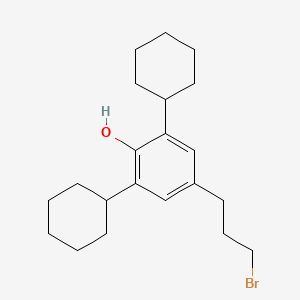
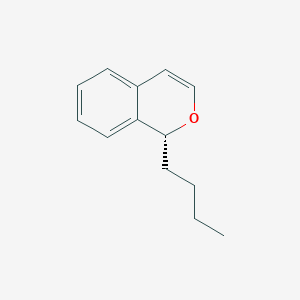

![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)

![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)
